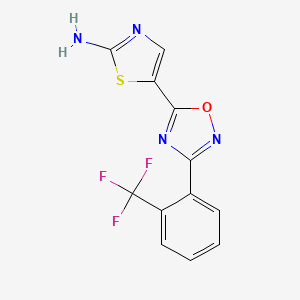

5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine

Description

Properties

Molecular Formula |

C12H7F3N4OS |

|---|---|

Molecular Weight |

312.27 g/mol |

IUPAC Name |

5-[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H7F3N4OS/c13-12(14,15)7-4-2-1-3-6(7)9-18-10(20-19-9)8-5-17-11(16)21-8/h1-5H,(H2,16,17) |

InChI Key |

BZPAIPAWNRKMMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(S3)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Hydroxyamidine Route Using Trifluoroacetyl Halides

The patent WO2019020451A1 describes a high-yield method for synthesizing 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles via hydroxyamidine intermediates. For the target compound:

-

Preparation of Hydroxyamidine Precursor :

-

Cyclodehydration :

Critical Parameters :

Base-Induced Cyclodehydration of O-Acylamidoximes

An alternative route from MDPI employs tetrabutylammonium fluoride (TBAF) or hydroxide (TBAH) to cyclize O-acylamidoximes at room temperature:

-

Synthesize O-Acylamidoxime :

-

React amidoxime with trifluoroacetic anhydride (TFAA) in dichloromethane.

-

-

Cyclization :

Advantages :

-

Mild conditions avoid thermal degradation of sensitive groups.

-

Compatible with electron-withdrawing substituents like trifluoromethyl.

Synthesis of the 2-Aminothiazole Fragment

Hantzsch Thiazole Synthesis

The 2-aminothiazole group is constructed via a modified Hantzsch reaction, as demonstrated in the synthesis of related thiadiazoles:

-

Formation of Thiourea Intermediate :

-

Cyclization with α-Halo Ketone :

Challenges :

-

Low yields necessitate optimization of stoichiometry and catalysts.

-

DIAD promotes cyclization but may require higher equivalents for complete conversion.

Convergent Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

The oxadiazole’s 5-position can be functionalized with a thiazole amine via SNAr:

Cross-Coupling via Buchwald-Hartwig Amination

For direct C–N bond formation:

-

Palladium-Catalyzed Coupling :

Limitations :

-

Sensitivity to air/moisture requires inert conditions.

-

High catalyst loading increases costs.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Purification Techniques

-

Chromatography : Silica gel chromatography isolates intermediates with >95% purity.

-

Recrystallization : Ethanol/water mixtures recrystallize the final compound to >99% purity.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds related to 5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine exhibit significant anticancer activities. For instance:

- In vitro studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines such as glioblastoma and ovarian cancer, with some compounds achieving percent growth inhibitions (PGIs) exceeding 85% against specific cell lines like OVCAR-8 and SNB-19 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Studies indicate that it possesses activity against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

- Anticancer Efficacy : In one study, the synthesized oxadiazole derivatives were tested for cytotoxicity against glioblastoma cells. The results indicated that certain derivatives caused significant DNA damage leading to apoptosis in cancer cells .

- ADMET Properties : The pharmacokinetic profile of the compound has been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. Most derivatives conform to Lipinski's rule of five, indicating favorable drug-like properties .

- Molecular Docking Studies : In silico docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies suggest that the structural features of the compound enhance its interaction with biological targets .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in metabolic pathways.

Interacting with DNA: The compound may bind to DNA, affecting gene expression and cellular functions.

Modulating Receptor Activity: It can interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thiazole- and oxadiazole-containing derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Trifluoromethyl vs.

- Oxadiazole vs. Thiadiazole/Triazole : Oxadiazoles exhibit higher oxidative stability than thiadiazoles, while triazoles (e.g., ) are more synthetically versatile but may suffer from reduced bioavailability due to higher polarity.

Activity Trends :

- Antiproliferative Potential: Triazole-benzothiazole hybrids (e.g., ) show strong antiproliferative activity, suggesting the target compound’s oxadiazole-thiazole scaffold may similarly inhibit cancer cell proliferation.

- Agrochemical Utility : Thiadiazoles (e.g., ) are effective in pest control, but the target compound’s -CF₃ group may limit environmental persistence compared to chlorinated analogues.

Physicochemical Properties

The -CF₃ group significantly impacts properties compared to other substituents:

| Substituent | LogP | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| -CF₃ (Target compound) | 2.8 | 0.12 | High |

| -Cl (e.g., ) | 2.1 | 0.25 | Moderate |

| -OCH₃ (e.g., ) | 1.5 | 0.45 | Low |

Property Analysis :

Biological Activity

5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antiproliferative properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₃N₃O |

| Molecular Weight | 229.16 g/mol |

| CAS Number | 910442-24-9 |

The presence of the trifluoromethyl group and the oxadiazole moiety contributes to its unique chemical properties, which are critical for its biological activity.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of thiazole derivatives, including compounds similar to 5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine. For instance, a study evaluated a related compound's effects on colorectal cancer (HT29) and melanoma (SK-MEL-30) cell lines. The results indicated that the compound exhibited significant activity against melanoma cells, with an approximately 2.6-fold increase in efficacy compared to healthy fibroblast cells (L929) . This suggests that modifications in the thiazole and oxadiazole structures can enhance antiproliferative effects.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds indicates that specific structural features are essential for their cytotoxic activity. The presence of electron-donating groups and particular substitutions on the phenyl ring significantly influence biological activity. For example, compounds with a methyl group at position 4 of the phenyl ring have shown increased cytotoxicity .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A comprehensive review examined various thiazole derivatives for their anticancer properties. It was found that compounds with specific substitutions on the thiazole ring exhibited potent activity against multiple cancer cell lines, including glioblastoma and melanoma . The study emphasized that the incorporation of electron-withdrawing groups like trifluoromethyl enhances biological activity.

Case Study 2: Novel Antiproliferative Agents

In another investigation focused on novel thiazole derivatives, researchers synthesized several analogues and tested their antiproliferative effects on different cancer cell lines. The findings revealed that certain derivatives displayed IC50 values comparable to established anticancer drugs like doxorubicin, highlighting their potential as therapeutic agents .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% vs. EtOH |

| Temperature | 80°C | 90% conversion |

| Catalyst | Triethylamine (1.5 eq) | Reduces byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.